3-(2-Methoxyethoxy)oxan-4-amine
Overview
Description
3-(2-Methoxyethoxy)oxan-4-amine is a chemical compound with the CAS Number: 1173164-61-8 . It has a molecular weight of 175.23 . The IUPAC name for this compound is 3-amino-1,5-anhydro-2,3-dideoxy-4-O-(2-methoxyethyl)pentitol .
Molecular Structure Analysis
The InChI code for 3-(2-Methoxyethoxy)oxan-4-amine is 1S/C8H17NO3/c1-10-4-5-12-8-6-11-3-2-7 (8)9/h7-8H,2-6,9H2,1H3 .Physical And Chemical Properties Analysis
3-(2-Methoxyethoxy)oxan-4-amine is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
- Field : Organic Chemistry
- Application : 1,2,4-Triazoles are ubiquitous in pharmaceuticals, natural products, coordination chemistry, agrochemicals, and materials science research . “3-(2-Methoxyethoxy)oxan-4-amine” could potentially be used in the synthesis of these compounds .
- Method : The synthesis involves an amine oxidase-inspired catalysis. An o-quino-enzyme mimicking 1,10-phenanthroline-5,6-dione (phd) catalyzes the coupling of two readily available nucleophilic components, a primary amine and hydrazine, in the presence of a Lewis acid (FeCl3) as a co-catalyst using oxygen (1 atm) as the terminal oxidant .
- Results : The method is atom-economical and environmentally benign, producing water and ammonia as the only by-products . It affords molecules with varying structural diversity, synthetic bioactivity and drug linkages, and several fascinating physical features .
- Field : Material Science
- Application : “3-(2-Methoxyethoxy)oxan-4-amine” could potentially be used in the synthesis of polyazamacrocyclic compounds comprising structural units of tris(3-aminopropyl)amine (TRPN) and oxadiamines .
- Method : The synthesis was carried out using Pd(0)-catalyzed amination .
- Results : The dependence of the yields of the macrocycles on the synthetic path was observed .
Synthesis of 1,2,4-triazole-fused heterocycles
Synthesis of Polyazamacrocyclic Compounds
- Synthesis of Symmetric Amines
- Field : Organic Chemistry
- Application : “3-(2-Methoxyethoxy)oxan-4-amine” could potentially be used in the synthesis of symmetric primary, secondary, and tertiary alkyl amines .
- Method : The synthesis was carried out using 5-methyl-1,3,4-thiadiazole-2-amine as a nitrogen-transfer reagent . All three types of amines have been successfully prepared after changing the ratio of substrates and base control .
- Results : The method introduced in this work provides a new one-pot method for the synthesis of symmetrical amines .
- Synthesis of Polyazamacrocyclic Compounds
- Field : Material Science
- Application : “3-(2-Methoxyethoxy)oxan-4-amine” could potentially be used in the synthesis of polyazamacrocyclic compounds comprising structural units of tris(3-aminopropyl)amine (TRPN) and oxadiamines .
- Method : The synthesis was carried out using Pd(0)-catalyzed amination .
- Results : The dependence of the yields of the macrocycles on the synthetic path was observed .
Safety And Hazards
properties
IUPAC Name |
3-(2-methoxyethoxy)oxan-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-10-4-5-12-8-6-11-3-2-7(8)9/h7-8H,2-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZROIGTYSWPMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1COCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethoxy)oxan-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.